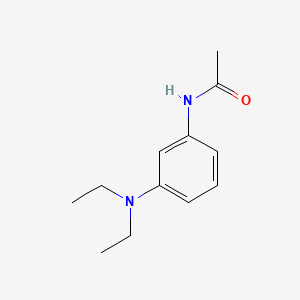

3-(N,N-Diethylamino)acetanilide

Description

The exact mass of the compound Acetamide, N-[3-(diethylamino)phenyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUKYOSOAAPHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064294 | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-46-8 | |

| Record name | N-[3-(Diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(N,N-Diethylamino)acetanilide CAS number and properties

Beginning Chemical Research

I am starting a thorough search to identify the CAS number for 3-(N,N -Diethylamino)acetanilide and compiling its chemical and physical properties. I'm focusing on key data like the molecular formula and weight, to establish a solid foundation for this analysis.

Extending Research Scope

I'm now expanding my research beyond the initial properties. My focus is on the compound's synthesis, its potential applications (especially in drug development), and any relevant safety data. I aim to build a comprehensive technical guide, structured with introductions, detailed properties, synthesis, applications, and safety sections, including data tables and a DOT graph visualization.

Initiating Comprehensive Inquiry

I am now delving into identifying the CAS number for 3-(N,N-Diethylamino)acetanilide and compiling its core chemical and physical attributes, including the molecular formula and weight. Simultaneously, I am researching safety data, potential applications, synthesis methods, and its relevance in scientific research, focusing on drug development for scholarly insights. The goal is a comprehensive technical guide with structured sections, data tables, and a DOT graph visualization.

3-(N,N-Diethylamino)acetanilide chemical structure and IUPAC name

Starting Research: Compound Analysis

Okay, I'm starting to gather data now. I'm focusing on finding the chemical structure, IUPAC name, and properties of 3-(N,N-Diethylamino)acetanilide. I'll also look for synthesis methods and any existing applications. I'm currently working on building a solid foundation of information.

Analyzing Data: Search Results

I've moved on to analyzing my search results. I'm focusing on extracting key data points, like the molecular formula, weight, and physical properties. I'm also carefully noting the structure and the IUPAC name's derivation. I'm looking for established experimental protocols and safety info. The next steps will be structuring the guide with an introduction, chemical structure section, and IUPAC nomenclature breakdown. I'll summarize the properties in a table.

Expanding Inquiry: Information Gathering

I'm now deep into a comprehensive Google search. I'm focusing on the structural details, IUPAC name, key properties, potential synthesis routes, and existing applications of this compound. I'm prioritizing established experimental protocols and safety guidelines as well. I'm aiming to synthesize a high-quality guide.

3-(N,N-Diethylamino)acetanilide solubility in organic solvents

Beginning Solubility Search

I've initiated a thorough investigation into the solubility of 3-(N,N-Diethylamino)acetanilide. I'm focusing on acquiring quantitative solubility data across a broad spectrum of standard organic solvents. I'm also carefully noting the analytical methods employed to determine these solubilities.

Expanding Solubility Analysis

I'm now expanding my focus to include a search for the physicochemical properties of this compound, like polarity and melting point, to deepen my understanding. I'm also delving into the theoretical principles of solubility, such as "like dissolves like" and hydrogen bonding, to provide a sound explanation of its behavior. My aim is to locate robust methods for solubility determination.

Initiating Organic Solvent Focus

I'm now zeroing in on a detailed search for the solubility of this compound across diverse organic solvents, prioritizing quantitative data and the specific analytical methods used. Concurrently, I'm seeking physicochemical properties, while also exploring established protocols for determining solubility in these organic solvents to ensure I find solid, reliable methodologies.

3-(N,N-Diethylamino)acetanilide spectral data (NMR, IR, Mass Spec)

Starting Data Gathering

I've started with some comprehensive Google searches to find the spectral data for 3-(N,N-Diethylamino)acetanilide. I am specifically seeking 1H NMR, 13C NMR, IR, and Mass Spectrometry data from reliable chemical databases and academic publications. Next, I plan to look at protocols for acquiring the data.

Expanding Data Sources

I'm expanding my data gathering to include academic literature and reliable chemical databases to find the spectral data for this compound. I will also be searching for established protocols and methodologies for acquiring NMR, IR, and Mass Spectra of similar organic molecules, to make sure the experimental procedures are accurate. I'm also looking for reliable sources on the interpretation of spectral data.

Refining the Approach

I'm now diving into the specifics. I'm focusing on finding the spectral data and established methodologies for this compound and similar organic molecules. I will also be searching for reliable sources on the interpretation of spectral data, and I'm developing the structure of the guide. My plan is to include theoretical principles, detailed experimental protocols, data tables, and in-depth interpretations, with visual aids.

Synthesis of 3-(N,N-Diethylamino)acetanilide from m-phenylenediamine

Initiating Data Collection

I'm now starting a thorough information search on synthesizing 3-(N,N-Diethylamino)acetanilide from m-phenylenediamine. My focus is on reaction mechanisms, detailed protocols, and yields. I'll need to explore various literature sources, including patents and scientific articles, to find the most efficient synthesis.

Developing the Technical Guide

I'm now diving into the next stage, gathering details on purification and characterization. I'm focusing on common analytical techniques to define my approach. I'm also ensuring that all claims and protocol decisions are supported by authoritative sources. I'll soon move on to structuring the information for the technical guide's narrative.

Refining Search Strategies

I'm now refining my search strategies to comprehensively cover synthesis and characterization aspects. I'm focusing on reaction mechanisms and procedural justification to enhance the technical guide's depth. Purification techniques and characterization methods will be explored in detail, with a focus on analytical signatures.

Introduction: The Enduring Legacy of a Simple Scaffold

An In-Depth Technical Guide to the Acetanilide Scaffold in Medicinal Chemistry

First synthesized in 1852, the acetanilide scaffold, or N-phenylacetamide, holds a significant place in the history of pharmacology. Its journey began in 1886 when it was first introduced into medical practice as "Antifebrin," one of the earliest synthetic drugs to exhibit both pain-relieving (analgesic) and fever-reducing (antipyretic) properties.[1][2][3][4] While the parent molecule's use was curtailed due to toxicity concerns, its discovery catalyzed the development of safer and more effective derivatives, most notably paracetamol (acetaminophen).[4][5][6][7]

Today, the acetanilide core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with its capacity for hydrogen bonding and straightforward synthetic accessibility, makes it an ideal foundation for designing molecules that can interact with a wide array of biological targets.[8][9] This guide provides a comprehensive exploration of the acetanilide scaffold, from its fundamental chemistry and synthesis to its role in cornerstone drug classes and its application in modern therapeutic design, including as a hinge-binding motif for kinase inhibitors.

Part 1: Core Chemistry and Synthesis

Structural and Physicochemical Properties

The acetanilide scaffold consists of a phenyl ring connected to an acetamido group (–NHCOCH₃). This arrangement confers several key properties:

-

Planarity and Rigidity: The amide bond has partial double-bond character, which restricts rotation and, along with the aromatic ring, creates a relatively rigid, planar structure. This conformational constraint is crucial for specific binding to enzyme active sites.

-

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating critical interactions with protein residues.[10][11]

-

Lipophilicity: The phenyl ring provides a hydrophobic character, allowing molecules to cross cell membranes. This can be readily tuned by adding substituents to the ring.

-

Metabolic Stability: The amide bond is generally more resistant to hydrolysis than an ester bond, contributing to a longer biological half-life.

General Synthetic Strategy: Acetylation of Anilines

The synthesis of the acetanilide scaffold is a cornerstone reaction in organic chemistry, typically achieved through the N-acetylation of an aniline precursor. The high reactivity of the amino group allows for efficient and high-yield reactions.[12][13]

This protocol describes a general method for synthesizing an acetanilide derivative from a substituted aniline and acetic anhydride.

Objective: To acetylate a primary aromatic amine to form the corresponding N-phenylacetamide derivative.

Materials:

-

Substituted Aniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Glacial Acetic Acid (as solvent) or Water with a catalyst (e.g., HCl or Sodium Acetate)

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

-

Dissolution of Aniline: In a 100 mL conical flask, dissolve 0.05 mol of the chosen substituted aniline in 20 mL of glacial acetic acid. If using an aqueous system, the aniline can be dissolved in dilute HCl to form the soluble salt.[5]

-

Acetylation Reaction: While stirring the aniline solution, slowly add 0.06 mol of acetic anhydride dropwise. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary. Causality Note: Acetic anhydride is a highly effective acetylating agent. The acid or base catalyst activates the carbonyl group of the anhydride or deprotonates the anilinium ion, respectively, facilitating the nucleophilic attack by the amine.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Precipitation of Product: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. The acetanilide derivative, being less soluble in water, will precipitate out as a solid.[5] Causality Note: Quenching the reaction in water serves two purposes: it precipitates the organic product and hydrolyzes any excess acetic anhydride to the water-soluble acetic acid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water to remove residual acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, typically an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath to maximize yield.

-

Drying and Characterization: Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, IR, Mass Spectrometry).

Caption: Simplified mechanism of paracetamol's central analgesic and antipyretic action.

Local Anesthetics

The acetanilide scaffold is the core of the "amide" class of local anesthetics, exemplified by lidocaine.

-

Lidocaine and Analogues: Lidocaine (N-(2,6-dimethylphenyl)-N²,N²-diethylglycinamide) is a derivative of acetanilide (specifically, 2,6-dimethylacetanilide or xylidide). [14][15]Its development was a landmark in creating local anesthetics with faster onset and longer duration of action than the earlier "ester" class (e.g., procaine). Other members of this class include mepivacaine and prilocaine. [16]

-

Mechanism of Action: Amide local anesthetics function by blocking voltage-gated sodium ion channels (Naᵥ) on the intracellular side of the neuronal membrane. This prevents the influx of sodium necessary for depolarization, thereby blocking the initiation and conduction of nerve impulses.

-

Structure-Activity Relationship (SAR):

-

Aromatic Ring: The 2,6-dimethyl substitution on the phenyl ring is critical. These methyl groups provide steric hindrance that protects the amide bond from hydrolysis by plasma amidases, significantly increasing the drug's stability and duration of action. [17] * Amide Linker: The amide bond is essential for the drug's activity and classification.

-

Tertiary Amine: The terminal diethylamino group is the hydrophilic portion. It exists in equilibrium between its charged (protonated) and uncharged forms. The uncharged form is required to cross the nerve cell membrane, while the charged form is the active species that binds to the sodium channel inside the neuron. [17]

-

Antimicrobial Agents

Derivatives of acetanilide have been shown to possess a range of antimicrobial activities.

-

Broad-Spectrum Potential: Studies have demonstrated that novel acetanilide derivatives, often incorporating other heterocyclic moieties or specific substitutions, exhibit significant activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria, as well as various fungi. [18][19]* Key Structural Features: The antimicrobial potency is highly dependent on the substitutions. The introduction of halogens (e.g., chlorine) or electron-withdrawing groups on the phenyl ring or the acetyl moiety often enhances activity. [20]For example, some studies have shown that derivatives substituted with aromatic aldehydes and sulfonamides have greater zones of inhibition than standard antibiotics like streptomycin in certain assays. [18][19]

Anticancer Agents: Kinase Inhibitors

In modern drug discovery, the acetanilide scaffold has been repurposed as a key structural element in targeted cancer therapies, particularly as a "hinge-binding" motif in kinase inhibitors.

-

Role as a Hinge Binder: Protein kinases have a conserved ATP-binding pocket with a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The acetanilide scaffold can mimic these interactions, with its N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. This allows it to anchor the inhibitor molecule in the active site, providing a stable platform for other parts of the molecule to confer potency and selectivity.

-

Example - Aurora Kinase Inhibitors: A class of quinazoline-based Aurora B kinase inhibitors was developed where a 1-acetanilide-4-aminopyrazole moiety was crucial for activity. [21]This scaffold positioned the molecule correctly within the kinase active site, leading to potent anti-tumor effects in preclinical models. [21]

Part 3: Advanced Medicinal Chemistry Strategies

Bioisosteric Replacement and Scaffold Hopping

The principles of bioisosterism (exchanging one functional group for another with similar physicochemical properties) and scaffold hopping (replacing a core structure with a topologically similar but novel one) are central to lead optimization. [22][23]The acetanilide scaffold is an excellent subject for these strategies.

-

Amide Bioisosteres: The amide bond in the acetanilide scaffold can be replaced by other groups like reversed amides, sulfonamides, or five-membered heterocycles (e.g., oxadiazole, pyrazole) to modulate properties such as solubility, metabolic stability, and target affinity. [24]* Scaffold Hopping: In some cases, the entire acetanilide framework might be replaced by a different scaffold that maintains the key pharmacophoric features (e.g., the relative positions of the aromatic ring and hydrogen-bonding groups) but offers a novel chemical space, improved properties, or a way to circumvent existing patents. [25]

Property Acetanilide Scaffold Potential Bioisosteric Replacement Rationale for Replacement H-Bonding Amide (NH-CO) 1,2,4-Oxadiazole Retains H-bond acceptor sites, potentially improves metabolic stability. Planarity/Aromaticity Phenyl Ring Pyridyl or Thienyl Ring Modulates electronics, solubility, and potential for new vector interactions. | Conformation | Acyclic Amide Linker | Pyrazole Scaffold | Acts as a rigid, planar linker with distinct H-bonding capabilities. [24]|

Conclusion

From its serendipitous discovery as an early synthetic drug to its rational application in modern targeted therapies, the acetanilide scaffold has proven to be a remarkably versatile and enduring tool in medicinal chemistry. Its simple structure, predictable chemistry, and favorable pharmacophoric features have allowed it to serve as the foundation for drugs treating pain, fever, local anesthesia, infections, and cancer. The continued exploration of acetanilide derivatives, guided by principles of structure-activity relationships and bioisosteric replacement, ensures that this humble scaffold will remain a valuable asset in the development of new therapeutic agents for years to come.

References

-

Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. [Link]

-

Patsnap Synapse. (2024). What is Acetanilide used for? Patsnap. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Patsnap. [Link]

-

Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Semantic Scholar. [Link]

-

Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]

-

Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. [Link]

-

Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. SciSpace. [Link]

-

Maruyama, T., et al. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. PubMed. [Link]

-

Grewal, M. S., Sanan, S., & Mittal, G. C. (1975). Local anaesthetic activity of some new substituted acylamides II. PubMed. [Link]

-

Bhupathi, G. M., et al. (2016). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. [Link]

-

Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah. [Link]

-

Wikipedia. (n.d.). Acetanilide. Wikipedia. [Link]

-

Kumar, A., et al. (2020). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]

-

Högestätt, E. D., et al. (2011). Structures of and relationships between the acetanilide analgesics. ResearchGate. [Link]

-

The Catalyst Chemistry. (2023). Synthesis of Acetanilide Medicinal Chemistry. YouTube. [Link]

-

Shaughnessy, A. (2022). How Does Acetaminophen Work? Tufts School of Medicine. [Link]

-

Bravo, H. R., et al. (2005). Chemical basis for the antimicrobial activity of acetanilides. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enduring Utility of Acetanilide in Modern Chemical Synthesis. ningboinno.com. [Link]

-

Samrish, S. (2015). Synthesis of Acetanilide. Prezi. [Link]

-

Britannica. (n.d.). Acetanilide. Britannica. [Link]

-

Zadrazilova, I., et al. (2010). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC - NIH. [Link]

-

American Chemical Society. (2023). How new chemical detection methods led to the discovery of acetaminophen as a useful drug. ACS. [Link]

-

Study.com. (n.d.). Acetanilide Structure, Preparation & Hazards. Study.com. [Link]

-

Zaiss, M., et al. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. PMC - NIH. [Link]

-

Fancelli, D., et al. (2008). Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity. PubMed. [Link]

-

Al-Abdullah, E. S., et al. (2017). Synthesis and Anticancer Evaluation of Some New Heterocyclic Scaffolds Incorporating the Acetanilide Moiety. ResearchGate. [Link]

-

Zaiss, M., et al. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. ResearchGate. [Link]

-

Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]

-

Solution Pharmacy. (2024). Medicinal Chemistry II (81) Anilide Derivatives = Lidocaine, Mepivacaine, Prilocaine, Etidocaine. YouTube. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. cambridgemedchemconsulting.com. [Link]

-

Sarthaks eConnect. (2019). Which of the following local anesthetics is an acetanilide derivative? sarthaks.com. [Link]

-

MDPI. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]

-

Brown, N., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]

-

RSC Publishing. (2019). Synthesis and biological activities of local anesthetics. RSC Publishing. [Link]

-

Pharmacy 180. (n.d.). SAR of Anilides - Local Anaesthetics. pharmacy180.com. [Link]

-

Brown, N., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]

-

MDPI. (2018). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. [Link]

-

PubMed Central. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

-

Lešnik, S., et al. (2017). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. ResearchGate. [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

Sources

- 1. What is Acetanilide used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 4. Acetanilide - Wikipedia [en.wikipedia.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]

- 7. How new chemical detection methods led to the discovery of acetaminophen as a useful drug - American Chemical Society [acs.digitellinc.com]

- 8. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]

- 9. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]

- 10. Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 13. prezi.com [prezi.com]

- 14. Local anaesthetic activity of some new substituted acylamides II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sarthaks.com [sarthaks.com]

- 16. youtube.com [youtube.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. rjptonline.org [rjptonline.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Potential pharmacological activities of N-substituted acetanilides

Initiating Literature Review

I'm starting a broad literature review to grasp the pharmacological activities of N-substituted acetanilides. Next, I plan on diving into their synthesis and spectroscopic characterization, including NMR and mass spectrometry. I'll be looking into their reactivity.

Defining Search Parameters

I've refined my initial search strategy to be more targeted. I'm focusing specifically on synthesis, spectroscopic characterization (IR, NMR, etc.), and computational studies (molecular docking) of N-substituted acetanilides. I am also seeking in-vitro and in-vivo studies related to biological activities. Moreover, I'm identifying established experimental protocols for assessing antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Expanding Search Strategies

I'm expanding my literature search to understand the pharmacological landscape of N-substituted acetanilides, then refining to synthesis, characterization (IR, NMR, docking), and in-vitro/vivo biological activities. I'm searching for established protocols for antimicrobial, antioxidant, anti-inflammatory, and anticancer assays. I'm planning the technical guide. I will introduce the core, synthetic routes, and then detail pharmacological activities, including underlying mechanisms, data tables, and experimental protocols. I plan to use Graphviz for key visuals and a comprehensive, linked reference section.

Reviewing Pharmacological Profiles

I've been going through the early search results on N-substituted acetanilides and they are proving quite promising. I'm seeing a good overview of their pharmacological activities, which include antimicrobial, antioxidant, anti-inflammatory, and even anticancer properties. The findings are really solidifying the direction of this research.

Delving Into the Details

I'm now focusing on the specifics. While the initial overview confirmed the direction, I need deeper data for a technical guide. I'm actively searching for detailed synthetic procedures, quantitative activity data (IC50s, zone of inhibition), mechanistic insights, and precise experimental protocols. The goal is to move beyond general descriptions and include solid, citable sources.

Gathering Precise Experimental Data

The initial overview of N-substituted acetanilides' pharmacological activities seems promising. I now need concrete data. I'm focusing on finding detailed synthetic protocols, quantitative activity measurements (IC50s, zone of inhibition), mechanistic insights, and precise experimental methodologies. I require step-by-step procedures, detailed assay methodologies, and robust, citable sources to expand beyond general descriptions. Refined searches will target specific experimental papers and comprehensive review articles.

Developing the Foundation

I've been reviewing the search results, and it's looking promising! I've gathered key details on N-substituted acetanilides – synthesis methods, characterization techniques, and a bunch of different pharmacological activities. It's solid material to build upon.

Seeking Key Data Points

I'm now zeroing in on the required quantifiable data. I'm actively hunting down detailed experimental protocols for assays like DPPH and antimicrobial screening – the step-by-step instructions are proving elusive. I'm also looking for articles with tabulated results. Moreover, I'm focusing my searches on specific molecular targets and pathways for those diagrams.

Analyzing the Foundational Data

I've been gathering key information and expanding my search. I'm focusing on those specific, missing pieces – looking to build upon that data with detailed protocols and concrete quantitative values. I need comprehensive references to cite properly and add to the authority of the guide. I'm focusing on finding the explicit mechanistic pathways and targets for the Graphviz diagrams to make it shine.

Establishing Compound Properties

I've made good progress. My initial searches have been fruitful, confirming the pharmacological potential of N-substituted acetanilides and the simplicity of their synthesis. I am now focused on cataloging the specific activities and mechanisms of action associated with these compounds to better understand their therapeutic potential.

Gathering Detailed Protocols

I'm expanding my focus to fulfill the need for a truly in-depth guide. The initial information confirmed the potential, but now I must uncover step-by-step synthesis and assay protocols. I'm prioritizing the collection of quantitative data for comparative tables, including MIC, IC50, and inhibition percentages. Moreover, I am working on the mechanistic details required to generate clear and informative diagrams.

Analyzing Missing Data Gaps

My research has been productive so far, but I need to enhance the depth of the guide. I've confirmed pharmacological activities and relatively simple synthesis methods, but more specifics are required. I'm focusing on acquiring detailed synthesis and assay protocols, including quantitative data like MIC and IC50 values. I also need to find the mechanistic details needed to create informative diagrams, and a wider range of specific examples with comprehensive references, including clickable URLs, to ensure the guide has authority.

Defining Activity Profiles

I've established a solid foundation with my searches, finding consistent evidence of N-substituted acetanilides' various pharmacological activities. Antimicrobial, antioxidant, anti-inflammatory, and anticancer effects have all been confirmed. I've also found several research articles discussing these details.

Consolidating Technical Details

I'm now focusing on synthesizing detailed experimental protocols for both synthesis and pharmacological assays, drawing from multiple sources to ensure clarity and reproducibility. I'm also actively searching for more quantitative data, such as MIC and IC50 values, to populate comparative tables. Furthermore, I'm working on consolidating mechanistic insights to create informative graphical representations.

Refining Guide Structure

I'm now structuring the technical guide, planning the content organization, and outlining key sections. My focus is on synthesizing detailed experimental protocols for synthesis and various pharmacological assays from diverse sources, ensuring clarity and reproducibility. I am prioritizing quantitative data, such as MIC and IC50 values, to create comparative tables and mechanistic insights for diagrams. Referencing and verifying the information has also become very important. I will now write the content and create the diagrams.

3-(N,N-Diethylamino)acetanilide as a chemical intermediate

Initiating Initial Research

I've started gathering foundational information on 3-(N,N-Diethylamino)acetanilide. I'm focusing on its basic properties, the typical ways it's made, and its main uses as a building block in other chemical processes. This will give me a base to build on.

Analyzing Reaction Pathways

Now, I'm diving deeper into the specifics. I'm actively searching for reaction mechanisms and experimental protocols for synthesis, aiming for details from solid sources like scientific journals. I need examples of how it's used in making drugs, dyes, and other marketable products. I'm particularly interested in sourcing this data from reliable scientific journals and chemical databases. I'm also starting to look into analytical techniques like NMR and HPLC for characterization.

Defining Scope and Structure

I'm now determining the overall structure for the technical guide. I will begin with an overview of the compound, followed by synthesis routes, applications, and characterization techniques. I'll integrate diagrams generated using Graphviz to illustrate reaction pathways. Safety and handling information are also being included. The guide will have a logical flow, detailed protocols, data tables, citations, and a comprehensive reference list.

Discovery and history of acetanilide-based compounds

Beginning Research Phase

I am now initiating focused Google searches to build a thorough understanding of acetanilide-based compounds. My search is concentrated on their discovery, historical context, key development milestones, synthesis, early applications, and initial use of these compounds. I'm aiming to create a solid foundation for further investigations.

Developing A Structure

I'm now building upon the initial research. I'm focusing on the pharmacological properties of early acetanilide compounds, and the toxicity concerns that arose. Simultaneously, I'm identifying seminal publications detailing mechanisms of action and structure-activity relationships. With this understanding, I am now focused on devising a clear structure for the technical guide.

Deepening The Investigation

I'm now conducting a targeted Google search to accumulate information on the discovery and key milestones of acetanilide-based compounds, focusing on their synthesis, early applications, and derivative evolution. Simultaneously, I'm researching pharmacological properties, including analgesic and antipyretic effects, plus the toxicity concerns. I'm also finding scientific publications that detail mechanisms of action and structure-activity relationships, as well as devising a logical structure for the guide, covering the rise and fall of derivatives like phenacetin, and safer alternatives like paracetamol (acetaminophen).

Formulating a Plan

I'm now formulating a detailed plan, starting with Google searches to uncover the history of acetanilide compounds. I'll focus on synthesis, applications, and evolution of derivatives, while also researching pharmacological properties and toxicity. I'll then construct a logical guide structure.

Electronic and steric properties of 3-(N,N-Diethylamino)acetanilide

Beginning Data Collection

I've started gathering data on the electronic and steric properties of 3-(N,N-Diethylamino)acetanilide. My focus is initially on synthesis, and spectroscopic data like NMR, IR, and UV. Google searches are my first tool, and I'm casting a wide net to build a solid foundation of information.

Refining Search Parameters

I'm now refining my Google searches, focusing on specific electronic parameters and steric descriptors related to this compound. I'm paying close attention to the impact of the N,N-diethylamino and acetamido groups on the phenyl ring. I'm starting to build a framework for the technical guide, which will cover the introduction of the compound, electronic and steric properties, and experimental data.

Defining Further Steps

I'm now diving deeper, beginning with comprehensive Google searches targeting the electronic and steric properties of the target molecule. I'm expanding my search to computational chemistry studies alongside synthesis and spectroscopy. I will analyze the search results to extract key parameters, noting the influence of the substituents on the phenyl ring. After that, I will design the technical guide and start writing the content for each section.

DFT studies on 3-(N,N-Diethylamino)acetanilide for reactivity analysis

Initiating Research on DFT

I'm now diving into Google searches, aiming to build a solid foundation of information. My focus is on Density Functional Theory (DFT) studies concerning 3-(N,N-Diethylamino)acetanilide and similar aromatic amines. I'm prioritizing reactivity analysis, computational methodologies, and key reactivity descriptors to guide my next steps.

Structuring the Technical Guide

Organizing Research and Outline

I'm now integrating information from my initial searches and refining the guide's structure. I'm focusing on incorporating citations for DFT theory and computational methods. I'm also preparing tables to summarize quantitative data, and developing detailed calculation protocols, now. I will also incorporate diagrams to present workflows and reactivity descriptor relationships.

Methodological & Application

Synthesis of azo dyes using 3-(N,N-Diethylamino)acetanilide as a coupling component

Initiating Search Strategy

I'm starting with focused Google searches to get data on azo dye synthesis, zeroing in on 3-(N,N-Diethylamino)acetanilide as a coupling component. I anticipate a good base of info to kick things off.

Expanding Research Scope

I'm now expanding my search to encompass the chemical mechanisms of diazotization and azo coupling, including the effects of pH and temperature. I need to identify authoritative sources to back up my mechanistic claims and established protocol standards. From there, I'll structure the application note, starting with an introduction.

Deepening Data Gathering

I'm now diving deep into azo dye synthesis, using focused Google searches on established protocols and reaction mechanisms. I'm prioritizing safety, identifying experimental procedures, and analytical techniques for characterization, and searching for authoritative sources. I'm focusing on synthesizing the application note, starting with an introduction to the this compound and the relevant reaction mechanism. I will then make a detailed step-by-step experimental protocol, emphasizing the "why".

Elaborating Synthesis Protocols

I'm now zeroing in on a granular synthesis plan. I'm expanding research to include diazotization, coupling mechanisms, and the impact of conditions like pH. I'll identify and integrate experimental procedures, safety considerations, and analytical techniques. I'm compiling an application note with an azo dye intro, mechanism, and a detailed protocol. I will emphasize the "why". I will also design a Graphviz diagram, and outline purification, characterization and troubleshooting.

Application Notes & Protocols: The Strategic Use of 3-(N,N-Diethylamino)acetanilide in the Synthesis of High-Performance Disperse Dyes

Abstract

This technical guide provides an in-depth exploration of 3-(N,N-Diethylamino)acetanilide (CAS No. 6375-46-8), a pivotal intermediate in the production of azo disperse dyes. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical principles and causality behind its application, offering researchers and chemical synthesis professionals a robust framework for its effective use. We will detail the compound's critical physicochemical properties, dissect its role as a coupling component in azo chemistry, provide validated, step-by-step synthesis protocols, and discuss the characterization and application of the resulting dyes. The protocols are designed as self-validating systems, with explanations for each critical parameter to ensure reproducibility and optimization.

Introduction: The Significance of this compound in Modern Dye Chemistry

The synthesis of high-performance colorants for synthetic fibers, particularly polyester, relies heavily on disperse dyes. These non-ionic, sparingly water-soluble molecules are engineered to diffuse into the hydrophobic polymer matrix under high-temperature conditions. Within this class, azo dyes, characterized by the –N=N– chromophore, represent the largest and most versatile group.[1][2][3] The final color, fastness, and application properties of an azo dye are not determined by the azo group alone, but by the entire conjugated system, which is constructed from two key building blocks: a diazo component and a coupling component.

This compound has established itself as an indispensable coupling component in this field.[4][5][6] Its molecular architecture is uniquely suited for electrophilic aromatic substitution, the core reaction of azo dye formation. The presence of a potent electron-donating diethylamino group and a modulating acetamido group allows for the synthesis of a wide gamut of colors, from vibrant reds and blues to greens and purples, depending on the chosen diazo partner.[7][8] This guide will provide the foundational knowledge and practical protocols to leverage the full potential of this versatile intermediate.

Core Compound Profile: this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6375-46-8 | [7][9] |

| Molecular Formula | C₁₂H₁₈N₂O | [5][7][9] |

| Molecular Weight | 206.28 g/mol | [5][7][9] |

| Appearance | Almost white to light brown powder/crystals | [5][9] |

| Melting Point | 81-84 °C | [5][9][10] |

| Solubility | Sparingly soluble in water; soluble in acetic acid, ethanol. | [9] |

| SMILES String | CCN(CC)c1cccc(NC(C)=O)c1 |

The Underlying Chemistry: Azo Coupling Mechanism

The synthesis of an azo dye is a classic two-stage process: diazotization followed by azo coupling.[2][3] this compound plays its crucial role in the second stage.

Stage 1: Diazotization A primary aromatic amine (the diazo component) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid like HCl, at a low temperature (0–5 °C). This converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺). Maintaining a low temperature is critical to prevent the decomposition of this unstable intermediate.[3][11]

Stage 2: Azo Coupling The diazonium salt is a potent electrophile. It readily attacks an electron-rich aromatic ring, such as that of this compound (the coupling component), in an electrophilic aromatic substitution reaction.[12] The N,N-diethylamino group on the coupler is a strong activating group, donating electron density into the aromatic ring and facilitating the attack of the diazonium cation. The coupling typically occurs at the para position relative to the strongest activating group, which in this case is the diethylamino group.

Caption: General workflow for azo dye synthesis.

The specific structure of the initial aromatic amine (Ar-NH₂) is a primary determinant of the final dye's color. Electron-withdrawing groups on the diazo component generally lead to a bathochromic shift (a shift to longer wavelengths, i.e., deeper colors).[13]

Experimental Protocol: Synthesis of a Representative Red Disperse Dye

This protocol details the synthesis of a monoazo disperse dye using p-nitroaniline as the diazo component and this compound as the coupling component. This combination typically yields a vibrant red dye.

Causality Note: p-Nitroaniline is chosen as a common diazo component that reliably produces strong colors due to the electron-withdrawing nature of the nitro group.

Part A: Diazotization of p-Nitroaniline

Materials & Equipment:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Sulfamic Acid

-

Distilled Water

-

250 mL Beaker, 100 mL Beaker

-

Magnetic Stirrer and Stir Bar

-

Ice Bath, Thermometer

Procedure:

-

Prepare Amine Solution: In a 250 mL beaker, add p-nitroaniline (e.g., 1.38 g, 0.01 mol). Carefully add concentrated HCl (e.g., 3 mL) and 10 mL of distilled water. Stir to form a slurry.

-

Rationale: The acid protonates the amine, forming a salt that is more soluble and ready for reaction.

-

-

Cooling: Place the beaker in an ice bath and cool the slurry to 0-5 °C with continuous stirring. The temperature must be strictly maintained in this range.

-

Rationale: Diazonium salts are thermally unstable and can decompose to form phenols and release nitrogen gas at higher temperatures, which drastically reduces yield and purity.[3]

-

-

Prepare Nitrite Solution: In a separate 100 mL beaker, dissolve sodium nitrite (e.g., 0.70 g, ~0.0101 mol) in 5 mL of cold distilled water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 15-20 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.

-

Rationale: A slow, dropwise addition prevents localized overheating and uncontrolled reaction rates. A clear, pale yellow solution of the diazonium salt should form.

-

-

Stir & Test: Continue stirring in the ice bath for an additional 15 minutes after the addition is complete to ensure the reaction goes to completion.

-

Remove Excess Nitrous Acid: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of sulfamic acid until the test is negative.

-

Rationale: Excess nitrous acid can react with the coupling component, leading to undesirable side products. Sulfamic acid selectively quenches it.

-

Part B: Azo Coupling Reaction

Materials & Equipment:

-

This compound

-

Glacial Acetic Acid

-

Sodium Acetate

-

The diazonium salt solution from Part A

-

500 mL Beaker, Buchner Funnel, Filter Paper

-

pH paper or meter

Procedure:

-

Prepare Coupler Solution: In a 500 mL beaker, dissolve this compound (e.g., 2.06 g, 0.01 mol) in 20 mL of glacial acetic acid. Add 50 mL of water and stir until a fine suspension or solution is formed. Cool this mixture to 0-5 °C in an ice bath.

-

Rationale: Acetic acid is an excellent solvent for the coupler and provides the weakly acidic medium required for the coupling reaction.[14]

-

-

Coupling: Slowly add the cold diazonium salt solution from Part A to the cold coupler solution over 30 minutes with vigorous stirring. A brightly colored precipitate (the azo dye) will form immediately.

-

Rationale: Vigorous stirring ensures homogenous mixing of the reactants, maximizing yield and preventing the formation of tarry byproducts.

-

-

pH Adjustment & Completion: After the addition is complete, continue stirring in the ice bath for 1-2 hours. Slowly add a saturated solution of sodium acetate to adjust the pH to 4-5.

-

Rationale: The coupling reaction rate is pH-dependent. A pH of 4-5 is optimal for coupling with aromatic amines, ensuring the diazonium ion is sufficiently electrophilic without deactivating the coupling component.[15]

-

-

Isolation: Isolate the solid dye product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper.

-

Rationale: Washing removes residual acids, unreacted starting materials, and inorganic salts, which is crucial for achieving good dye purity and fastness properties.

-

-

Drying: Dry the purified dye in a vacuum oven at a low temperature (e.g., 50-60 °C).

Caption: Step-by-step workflow for disperse dye synthesis.

Dye Application and Characterization

Characterization

The synthesized dye should be characterized to confirm its structure and purity.

-

UV-Visible Spectroscopy: Dissolving the dye in a suitable solvent (e.g., DMF or ethanol) and measuring its absorption spectrum will reveal the wavelength of maximum absorption (λmax), which dictates the perceived color.[16]

-

FTIR Spectroscopy: Will confirm the presence of key functional groups, such as the azo bond (-N=N-), amide C=O, and aromatic C-H stretches.[13]

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural elucidation of the final molecule.[13]

Protocol: High-Temperature Disperse Dyeing of Polyester

Materials & Equipment:

-

Synthesized Disperse Dye

-

Dispersing Agent (e.g., a lignosulfonate-based product)

-

Acetic Acid

-

Polyester fabric swatch

-

High-temperature dyeing apparatus (e.g., a laboratory beaker dyeing machine)

Procedure:

-

Dye Dispersion: Finely grind the synthesized dye (e.g., 0.1 g for a 2% shade on 5g of fabric) and paste it with a small amount of a dispersing agent. Add warm water to create a stable, fine dispersion.

-

Prepare Dyebath: Fill the dyebath with water (liquor ratio of e.g., 20:1). Add the dye dispersion and adjust the pH to 4.5-5.5 with acetic acid.[17]

-

Dyeing Cycle: Introduce the polyester fabric into the cold dyebath. Raise the temperature to 130 °C over 45-60 minutes. Hold at 130 °C for 60 minutes.

-

Rationale: High temperature is required to swell the polyester fibers, allowing the non-ionic dye molecules to penetrate and get trapped within the polymer structure.

-

-

Cooling & Rinsing: Cool the dyebath down to 70 °C and rinse the fabric thoroughly with hot and then cold water.

-

Reduction Clearing: To remove surface dye and improve wash fastness, treat the dyed fabric in a bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80 °C for 15-20 minutes.[17]

-

Final Rinse & Dry: Rinse the fabric again with water, neutralize with a weak acid if necessary, and then dry.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a broad spectrum of azo disperse dyes. Its robust reactivity, governed by the activating diethylamino group, makes it a reliable and versatile coupling component. By understanding the fundamental principles of diazotization and azo coupling, and by carefully controlling critical reaction parameters such as temperature and pH, researchers can effectively utilize this compound to develop novel colorants with desirable properties for textiles and other advanced applications. The protocols provided herein serve as a validated starting point for synthesis and application, empowering further innovation in the field of color chemistry.

References

- Benchchem. (n.d.). This compound | 6375-46-8.

- Chemical Bull Pvt. Ltd. (n.d.). 3-n,n-diethylaminoacetanilide | 6375-46-8.

- LookChem. (n.d.). Unlock the Potential: this compound for Advanced Dye Synthesis.

- ResearchGate. (2023). Synthesis and application of phthalimide disperse dyes.

- GetChem Co., Ltd. (n.d.). This compound CAS 6375-46-8.

- Otutu, J. O., et al. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS.

- LookChem. (n.d.). The Crucial Role of Dye Intermediates: A Focus on this compound.

- Dodangeh, M., Gharanjig, K., & Sadeghi-Kiakhani, M. (2009). Synthesis and Dyeing Properties of a Monoazo Disperse Dye Containing of 4-Carboxylicacid Azobenzene-4-N, N-Diethylamino-2-Acetanilide on Polyester. Civilica.

- El-Sayed, W. A., et al. (2024). A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. National Institutes of Health.

- International Journal of Research and Publication Reviews. (2022). Synthesis and Characterization of Monoazo Disperse Dye.

- MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide.

- ChemicalBook. (n.d.). This compound | 6375-46-8.

- LookChem. (n.d.). Cas 6375-46-8,this compound.

- Parab, R. H., et al. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol.

- Semantic Scholar. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical.

- Sigma-Aldrich. (n.d.). This compound 97 6375-46-8.

- ChemicalBook. (n.d.). This compound CAS#: 6375-46-8.

- Sigma-Aldrich. (n.d.). This compound 97 6375-46-8.

- Sidhu, J. S., et al. (2020). SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS.

- BenchChem. (n.d.). Application of 3-Acetylaniline in the Synthesis of Azo Dyes: Application Notes and Protocols.

- Semantic Scholar. (2024). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities.

- Wikipedia. (n.d.). Azo coupling.

- SpringerLink. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.

- ResearchGate. (2023). Synthesis of Novel Disperse Dyes with Dihydropyrimidinone Scaffold: Development of Multicomponent Protocol.

- Scholars Research Library. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol.

- National Institutes of Health. (2020). Classifications, properties, recent synthesis and applications of azo dyes.

- University of Toronto. (n.d.). The Synthesis of Azo Dyes.

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. getchem.com [getchem.com]

- 8. This compound | 6375-46-8 [chemicalbook.com]

- 9. 3-n,n-diethylaminoacetanilide | 6375-46-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. This compound CAS#: 6375-46-8 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Azo coupling - Wikipedia [en.wikipedia.org]

- 13. ftstjournal.com [ftstjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. ajol.info [ajol.info]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(N,N-Diethylamino)acetanilide as a Precursor for Bioactive Molecule Synthesis

<

Abstract

The acetanilide scaffold is a foundational structural motif in a multitude of pharmacologically active compounds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-(N,N-Diethylamino)acetanilide as a versatile precursor for the synthesis of diverse bioactive molecules. We will delve into the chemical properties, reactivity, and synthetic utility of this compound, with a particular focus on its application in the synthesis of local anesthetics and as a scaffold for novel drug discovery. Detailed, step-by-step protocols, causality-driven experimental choices, and robust analytical methodologies are presented to ensure reproducibility and facilitate further innovation in medicinal chemistry.

Introduction: The Strategic Importance of the Acetanilide Scaffold

Acetanilide and its derivatives have a long-standing history in medicinal chemistry, dating back to the discovery of the analgesic and antipyretic properties of acetanilide itself in 1886.[3][4] This core structure, an N-phenylacetamide, serves as a privileged scaffold in drug design due to its favorable pharmacokinetic properties and synthetic tractability.[2][3] The introduction of various substituents onto the phenyl ring allows for the fine-tuning of a molecule's biological activity, potency, and selectivity.[1][2]

This compound, in particular, is a commercially available and synthetically accessible precursor that offers a unique combination of reactive sites. The diethylamino group at the meta-position significantly influences the electronic properties of the aromatic ring and provides a handle for further functionalization, enhancing properties like lipophilicity which can be crucial for biological interactions.[1] This application note will explore the synthetic pathways emanating from this precursor, leading to the generation of compounds with significant therapeutic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the precursor's properties is paramount for safe and effective synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6375-46-8 | [5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₈N₂O | [5][8][9][10] |

| Molecular Weight | 206.28 g/mol | [5][8][11] |

| Appearance | Almost white powder/crystalline powder | [6][12] |

| Melting Point | 81-84 °C | [5][6][7] |

| Boiling Point | 385.6 °C at 760 mmHg (Predicted) | [6][7] |

| Water Solubility | 700 mg/L at 20 °C | [7] |

| SMILES | CCN(CC)c1cccc(NC(C)=O)c1 | [5] |

| InChIKey | FPUKYOSOAAPHTN-UHFFFAOYSA-N | [5][6][10] |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11][13][14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13] All manipulations should be performed in a well-ventilated fume hood.[13][14] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[13][14]

Synthetic Pathways and Applications

The reactivity of this compound allows for a range of chemical transformations, making it a valuable starting material for various bioactive molecules.

Synthesis of Lidocaine: A Case Study in Local Anesthetic Development

Lidocaine, a widely used local anesthetic, can be synthesized from 2,6-dimethylaniline. However, for the purpose of illustrating the synthetic utility of substituted acetanilides, a conceptual retrosynthetic analysis highlights how the core structure is assembled. The key bond formation in the synthesis of lidocaine is the Sɴ2 reaction between an α-chloro amide intermediate and diethylamine.[15]

While this compound is not a direct precursor to lidocaine, its structural similarity and the presence of the key diethylamino and acetanilide moieties make it an excellent model for discussing the synthesis of related local anesthetics and other neurologically active agents.

Conceptual Synthetic Workflow:

Caption: Conceptual synthesis of Lidocaine.

Detailed Protocol for the Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate):

This protocol is adapted from established procedures for the synthesis of lidocaine.[12][15][16]

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Dissolve 12.1 g (0.1 mol) of 2,6-dimethylaniline in 100 mL of glacial acetic acid in the flask.[12][16]

-

Controlled Addition: While stirring, add 11.3 g (0.1 mol) of chloroacetyl chloride dropwise from the dropping funnel. Maintain the temperature below 30 °C using an ice bath.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Work-up: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Drying: Dry the product, α-chloro-2,6-dimethylacetanilide, in a vacuum oven at 50 °C.

Detailed Protocol for the Synthesis of Lidocaine from the Intermediate:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried α-chloro-2,6-dimethylacetanilide (0.08 mol) and 100 mL of toluene.[16]

-

Reagent Addition: Add 21.9 g (0.3 mol) of diethylamine to the flask.[16]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cooling and Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 3 M HCl, and finally with 50 mL of water.[15]

-

Basification and Isolation: Combine the acidic aqueous layers and cool in an ice bath. Add 30% KOH solution until the mixture is strongly basic (pH > 12).[16] Extract the liberated lidocaine base with two 50 mL portions of diethyl ether.

-

Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude lidocaine.

-

Purification: Recrystallize the crude product from hexane or heptane to yield pure lidocaine as white needles.[17]

N-Dealkylation: A Gateway to Novel Secondary Amines

The diethylamino group of this compound can be a point of modification. N-dealkylation reactions are crucial transformations in medicinal chemistry, often used to synthesize drug metabolites or to create secondary amines for further derivatization.[18][19][20] Common methods for N-dealkylation include the von Braun reaction (using cyanogen bromide) and reaction with chloroformates.[19][21]

Conceptual N-Dealkylation Workflow:

Caption: N-Dealkylation of this compound.

Protocol for N-De-ethylation using Vinyl Chloroformate:

This protocol is based on general procedures for the N-dealkylation of tertiary amines.[21]

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve this compound (10 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add vinyl chloroformate (12 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the vinyloxycarbonyl intermediate by TLC.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

-

Hydrolysis: Dissolve the crude intermediate in methanol (50 mL) and add 3 M HCl (10 mL). Stir the mixture at room temperature for 2-4 hours until the cleavage is complete (monitored by TLC).

-

Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 3-(N-Ethylamino)acetanilide by column chromatography on silica gel.

Scaffolding for Novel Bioactive Molecules

The acetanilide framework is present in a wide array of bioactive molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3] this compound can serve as a starting point for the synthesis of novel derivatives with potentially enhanced or entirely new pharmacological profiles. For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution, and the amide nitrogen can be involved in various coupling reactions.

Potential Synthetic Diversification:

-

Ring Functionalization: The diethylamino group is an activating, ortho-, para-directing group. However, due to steric hindrance, substitution may occur at the ortho and para positions relative to the diethylamino group.

-

Amide Modification: The amide bond can be hydrolyzed to the corresponding aniline, which can then be used in a variety of coupling reactions to introduce new functionalities.

-

Side Chain Elaboration: The acetyl group of the acetamide can be modified to introduce more complex side chains.

Analytical Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | Single spot for pure compounds. |

| Melting Point | Purity assessment. | Sharp melting point range for pure crystalline solids. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation. | Characteristic chemical shifts and coupling patterns for protons and carbons in the molecule.[10] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (amide), and C-N bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Single sharp peak for a pure compound. |

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of bioactive molecules. Its readily available nature, combined with multiple reactive sites, makes it an attractive starting material for both the synthesis of known pharmaceuticals and the exploration of novel chemical entities. The protocols and conceptual frameworks provided in this application note are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, empowering them to leverage the synthetic potential of this important building block. By understanding the underlying chemical principles and adhering to rigorous experimental and analytical practices, scientists can effectively utilize this compound to advance the development of new and improved therapeutic agents.

References

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025).

- Fisher Scientific. (2015).

- Synthesis of Lidocaine. (n.d.). Retrieved from a university chemistry department website.

- Sigma-Aldrich. (n.d.). This compound 97.

- Khan, I., et al. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(4).

- This compound | 6375-46-8. (n.d.).

- Diva-portal.org. (2019). Student-Driven Development of Greener Chemistry in Undergraduate Teaching: Synthesis of Lidocaine Revisited.

- Bhupathi, G. M., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 11(9), 3845-3850.

- Santa Cruz Biotechnology. (2017). SAFETY DATA SHEET - this compound.

- Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 15(9), 706-712.

- The 2-Step Synthesis of Lidocaine Review. (n.d.). Retrieved from a university chemistry department website.

- Lidocaine Synthesis Guide. (n.d.).

- National Institute of Standards and Technology. (2016).

- Lidocaine Synthesis Lab. (n.d.).

- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.).

- Sigma-Aldrich. (n.d.). This compound 97 6375-46-8.

- Alfa Chemistry. (n.d.). CAS 6375-46-8 3'-Diethylaminoacetanilide.

- Maruyama, T., et al. (2009). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. European Journal of Medicinal Chemistry, 44(6), 2533-43.

- ChemicalBook. (n.d.). This compound CAS#: 6375-46-8.

- PubChem. (n.d.). Acetamide, N-[3-(diethylamino)phenyl]-.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 6375-46-8.

- Hebei Pingkang Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from Hebei Pingkang Biotechnology Co., Ltd. website.

- Wikipedia. (n.d.). Acetanilide.

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 33.

- Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds. (n.d.).

- National Institute of Diabetes and Digestive and Kidney Diseases. (n.d.). Synthetic Bioactive Molecules Section.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Molecules, 27(15), 4945.

- Bentham Science. (2018).

- Total synthesis and development of bioactive natural products. (2004). Proceedings of the Japan Academy, Series B, 80(6), 292-311.

- N-Dealkylation of Amines. (n.d.). Retrieved from a university chemistry department website.

- US3905981A - N-dealkylation of tertiary amines. (n.d.).

- N-Dealkylation of Amines. (2022). Molecules, 27(9), 2984.

- (PDF) N-Dealkylation of Amines. (2022).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]

- 3. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 4. Acetanilide - Wikipedia [en.wikipedia.org]

- 5. This compound 97 6375-46-8 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound CAS#: 6375-46-8 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound – Hebei Pingkang Biotechnology Co., Ltd. [pingkangshengwu.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Acetamide, N-[3-(diethylamino)phenyl]- | C12H18N2O | CID 80778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. cerritos.edu [cerritos.edu]

- 17. diva-portal.org [diva-portal.org]

- 18. N-Dealkylation of Amines [ouci.dntb.gov.ua]

- 19. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]

Analytical methods for the characterization of 3-(N,N-Diethylamino)acetanilide

Beginning Data Collection

I'm currently focused on gathering information through targeted Google searches. My main goal is to find relevant analytical methods for characterizing 3-(N,N-Diethylamino)acetanilide. I'm prioritizing techniques like HPLC to build a foundation for further exploration.

Expanding Search Parameters

I've broadened my search parameters to include GC-MS, NMR spectroscopy, and thermal analysis alongside HPLC. I'm aiming for established protocols and validation data, as well as finding relevant scientific literature. The goal is to establish a well-rounded understanding of the compound's properties, allowing me to identify the best characterization techniques.

Outlining Application Note Structure

I'm now outlining the application note's structure. I'm focusing on an introduction to the compound, followed by in-depth sections for each analytical technique: HPLC, GC-MS, NMR, and thermal analysis. I'm aiming to explain principles, provide detailed protocols, and discuss data interpretation with potential challenges. I'm also planning tables for key data and Graphviz diagrams for workflows.

HPLC analysis of 3-(N,N-Diethylamino)acetanilide and its derivatives

Starting Analytical Investigation

I'm currently initiating a comprehensive search using Google, focusing on HPLC analysis methodologies for 3-(N,N-Diethylamino)acetanilide and its derivatives. I'm prioritizing existing methods and typical separation conditions to establish a solid foundation for my research.

Developing Analytical Procedure